2-(4-甲氧基苯基)-4-(噻吩-2-基)-2,3-二氢-1,5-苯并噻卓平

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

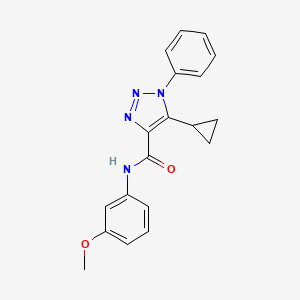

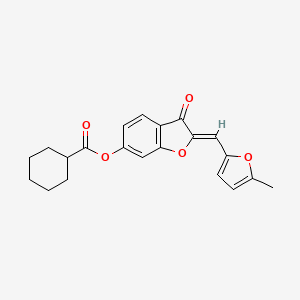

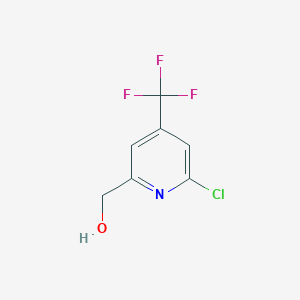

The compound "2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine" is a structurally diverse 2,3-dihydro-1,5-benzothiazepine derivative. These compounds have been synthesized and studied for their potential biological activities, including antimicrobial properties. The presence of substituted phenyl groups at C(2) and C(4) positions is a common feature in this class of compounds, which may contribute to their biological activity .

Synthesis Analysis

The synthesis of these benzothiazepine derivatives typically involves the reaction of substituted propenones with 2-aminobenzenethiols. The reaction conditions and the substituents on the phenyl groups can vary, leading to a range of structurally diverse compounds. The synthesis process is confirmed by analytical and spectral data, including IR, 1H NMR, and 13C NMR . Additionally, the synthesis of related compounds has been achieved through cycloaddition reactions and by employing the Claisen-Schmidt reaction followed by Michael condensation .

Molecular Structure Analysis

The molecular structure of these compounds has been determined through various methods, including X-ray diffraction. The crystal structures reveal that these compounds can crystallize in different space groups, with specific lattice parameters and molecular conformations such as twist boat or orthorhombic systems . These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The benzothiazepine derivatives can undergo further chemical transformations. For example, they can react with activated alkynes to form new compounds, such as benzothiazonine derivatives . These reactions can lead to ring expansion or cleavage, depending on the nature of the reactants and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The compounds exhibit various physical states and solubilities, which can be inferred from their crystallographic data . The chemical properties, such as reactivity and stability, are influenced by the presence of substituents on the phenyl rings and the heterocyclic system. Spectral studies, including IR, 1H NMR, and mass spectra, provide insights into the functional groups and the overall stability of the compounds .

科学研究应用

药理学评估和抗惊厥特性

一系列衍生物,包括2-(4-甲氧基苯基)-4-(噻吩-2-基)-2,3-二氢-1,5-苯并噻卓平,因其潜在的抗惊厥活性而被设计和合成。该组中的化合物已被评估其与苯二氮卓受体结合的能力,一些化合物在特定测试中显示出相当大的抗惊厥活性。一种具有显着镇静催眠活性的化合物在实验条件下不会损害学习和记忆。氟马西尼拮抗这些化合物作用的能力表明苯二氮卓受体参与了它们的药理特性(Faizi 等人,2017)。

心血管和血流动力学效应

研究表明,某些1,5-苯并噻卓平衍生物具有冠状血管扩张作用,分子的结构和立体化学对其功效起着至关重要的作用。在麻醉犬的研究中已经表明,特定的分子部分和d-顺式异构体对发挥血管扩张作用的立体特异性非常重要(Nagao 等人,1973)。对地尔硫卓(2-(4-甲氧基苯基)-4-(噻吩-2-基)-2,3-二氢-1,5-苯并噻卓平的衍生物)及其类似物的进一步研究表明,对分子特定位置的修饰可以增强其抗高血压活性并延长作用时间(Yanagisawa 等人,1992)。

抗惊厥药和AMPA受体拮抗剂

对2-(4-甲氧基苯基)-4-(噻吩-2-基)-2,3-二氢-1,5-苯并噻卓平衍生物的进一步研究证明了它们作为抗惊厥药的作用,一些化合物显示出比其母体化合物更高的效力、更低的毒性和更持久的抗惊厥作用。发现这些化合物不会影响苯二氮卓受体,同时拮抗由特定受体诱发的癫痫发作,表明它们作为选择性抗惊厥药的潜力(Chimirri 等人,1998)。

新型治疗剂和周围循环功能不全

TA-993,一种新型1,5-苯并噻卓平衍生物,因其作为周围循环功能不全治疗剂的潜力而受到研究。发现它可以通过增加侧支血流和改善红细胞变形能力来改善因周围循环功能不全引起的骨骼肌功能障碍,这表明它可能在与周围循环问题相关的疾病中发挥作用(Doi 等人,2000)。

属性

IUPAC Name |

2-(4-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS2/c1-22-15-10-8-14(9-11-15)20-13-17(18-7-4-12-23-18)21-16-5-2-3-6-19(16)24-20/h2-12,20H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQTZOLKGRQQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

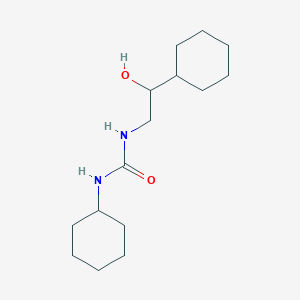

![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)

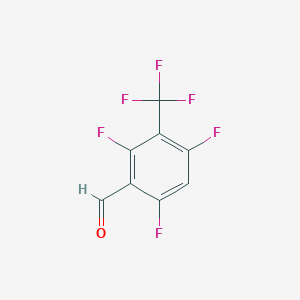

![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)

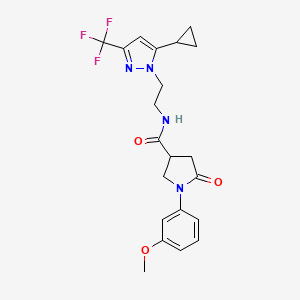

![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)